molecular formula C16H8Cl4N2 B13079230 4,6-Bis(3,4-dichlorophenyl)pyrimidine

4,6-Bis(3,4-dichlorophenyl)pyrimidine

Cat. No.: B13079230
M. Wt: 370.1 g/mol
InChI Key: MGVBAPDAHATQBV-UHFFFAOYSA-N
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Description

4,6-Bis(3,4-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with two 3,4-dichlorophenyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(3,4-dichlorophenyl)pyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs palladium-catalyzed coupling of 4,6-dichloropyrimidine with 3,4-dichlorophenylboronic acid under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(3,4-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,6-Bis(3,4-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it a valuable scaffold for drug design and materials science applications .

Properties

Molecular Formula

C16H8Cl4N2

Molecular Weight

370.1 g/mol

IUPAC Name

4,6-bis(3,4-dichlorophenyl)pyrimidine

InChI

InChI=1S/C16H8Cl4N2/c17-11-3-1-9(5-13(11)19)15-7-16(22-8-21-15)10-2-4-12(18)14(20)6-10/h1-8H

InChI Key

MGVBAPDAHATQBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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